![molecular formula C16H23NO4 B2849918 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide CAS No. 2195937-40-5](/img/structure/B2849918.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of enzymes, which are involved in the signaling pathways that regulate the immune system. Inhibition of TYK2 has been shown to be effective in treating a number of autoimmune diseases, including psoriasis and inflammatory bowel disease.
Mechanism Of Action
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate the immune system. Specifically, TYK2 is involved in the signaling pathways that activate the JAK-STAT pathway, which plays a critical role in the development of autoimmune diseases. By inhibiting TYK2, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is able to reduce the activity of the JAK-STAT pathway and thereby reduce inflammation and other immune-related symptoms.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in a wide range of diseases.
Advantages And Limitations For Lab Experiments
One advantage of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a highly specific inhibitor of TYK2, which means that it is unlikely to have off-target effects. This makes it a valuable tool for studying the role of TYK2 in various diseases. However, one limitation of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are a number of potential future directions for research on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide. One area of interest is the development of combination therapies that target multiple enzymes in the JAK-STAT pathway. Another area of interest is the development of more potent and selective inhibitors of TYK2. Finally, there is interest in exploring the potential of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
Synthesis Methods
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with cyclopentylmagnesium bromide to form the corresponding ketone. This is followed by a reaction with 2-hydroxyethyl bromide to introduce the hydroxyethyl group. The final step involves the reaction of the resulting ketone with methylamine to form the target compound.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been the subject of extensive research in recent years, with a number of studies demonstrating its potential as a treatment for autoimmune diseases. In preclinical studies, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to be effective in reducing inflammation in animal models of psoriasis, rheumatoid arthritis, and lupus. Clinical trials have also shown promising results, with N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide demonstrating efficacy in patients with psoriasis and ulcerative colitis.
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-7-3-2-6-13(14)15(19)17-12-16(21-11-10-18)8-4-5-9-16/h2-3,6-7,18H,4-5,8-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWGDVUXFLOVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.